molecular formula C12H8O3 B15168421 Naphtho[2,3-B]furan-4,9-diol CAS No. 645413-89-4

Naphtho[2,3-B]furan-4,9-diol

Cat. No.: B15168421
CAS No.: 645413-89-4
M. Wt: 200.19 g/mol
InChI Key: ZLNMFKYGGBXDJX-UHFFFAOYSA-N
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Description

Naphtho[2,3-B]furan-4,9-diol is a chemical compound that belongs to the class of naphthofurans. It is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with hydroxyl groups at the 4 and 9 positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Palladium-Catalyzed Reverse Hydrogenolysis: One of the methods for synthesizing naphtho[2,3-B]furan-4,9-diol involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins.

    Visible-Light-Mediated [3+2] Cycloaddition: Another efficient synthesis method involves a visible-light-mediated [3+2] cycloaddition reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Naphtho[2,3-B]furan-4,9-diol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique properties and applications.

Scientific Research Applications

Naphtho[2,3-B]furan-4,9-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which naphtho[2,3-B]furan-4,9-diol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The compound’s antiviral activity could be related to its interference with viral replication processes .

Comparison with Similar Compounds

Naphtho[2,3-B]furan-4,9-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups, which contribute to its diverse reactivity and potential biological activities.

Properties

CAS No.

645413-89-4

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

benzo[f][1]benzofuran-4,9-diol

InChI

InChI=1S/C12H8O3/c13-10-7-3-1-2-4-8(7)11(14)12-9(10)5-6-15-12/h1-6,13-14H

InChI Key

ZLNMFKYGGBXDJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=COC3=C2O)O

Origin of Product

United States

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